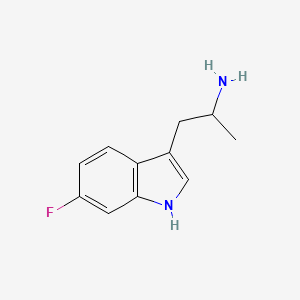

1-(6-fluoro-1H-indol-3-yl)propan-2-amine

Description

Contextualization within Indole-Based Chemical Scaffolds: Significance and Research History

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals targeting conditions ranging from cancer to neurological disorders. The indole scaffold's versatility stems from its ability to interact with various biological targets, a property attributed to its unique electronic and structural features. This structural motif is found in essential biomolecules, including the neurotransmitter serotonin (B10506), which plays a critical role in regulating mood, sleep, and appetite.

The research history of indole-based compounds is extensive, with early investigations focusing on naturally occurring alkaloids. The development of synthetic methodologies has since vastly expanded the accessible chemical space, leading to the creation of novel derivatives with tailored properties. Among these are the tryptamines, a class of indolealkylamines that includes many psychoactive compounds.

A significant milestone in the exploration of fluorinated tryptamines was the work of Kalir and Szara in 1963, who first described the synthesis and pharmacological activity of several fluorinated derivatives, including 1-(6-fluoro-1H-indol-3-yl)propan-2-amine, also known as 6-fluoro-α-methyltryptamine (6-fluoro-AMT). Their initial studies in mice suggested that while the 5-fluoro isomer of α-methyltryptamine (AMT) exhibited similar activity to the parent compound, the 6-fluoro derivative showed a marked decrease in locomotor activity stimulation. This early work highlighted the profound impact that the position of fluorine substitution can have on biological outcomes.

Rationale for Fluorine Substitution in Indole Derivatives: Impact on Biological Activity and Metabolic Profile

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in potency, selectivity, metabolic stability, and bioavailability. doi.orgresearchgate.net

In the context of indole derivatives, fluorination can influence several key parameters:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability of the compound can be significantly increased, leading to a longer duration of action. For instance, hydroxylation at the 6-position of the indole ring is a known metabolic pathway for some tryptamines, and the presence of a fluorine atom at this position can block this transformation.

Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the indole ring, potentially leading to more favorable interactions with amino acid residues in the binding pockets of target receptors. This can result in increased binding affinity and potency.

Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.

The strategic placement of fluorine allows for the fine-tuning of a compound's properties, making it a valuable tool in the optimization of lead compounds in drug discovery.

Overview of Research Paradigms and Methodological Approaches for this compound Investigations

The investigation of this compound and related fluorinated tryptamines employs a range of established and advanced scientific methodologies to elucidate their synthesis, chemical properties, and biological activities.

Synthesis and Characterization: The synthesis of this compound typically involves multi-step chemical reactions starting from a fluorinated indole precursor. The structural identity and purity of the synthesized compound are confirmed using a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS): Coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), to confirm the molecular weight and fragmentation patterns of the compound. wikiwand.com

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

In Vitro Pharmacological Evaluation: To understand the biological activity of the compound at the molecular level, a variety of in vitro assays are employed:

Radioligand Binding Assays: These assays are used to determine the affinity of the compound for various receptors, particularly serotonin (5-HT) receptors, which are common targets for tryptamines. nih.gov By measuring the displacement of a radiolabeled ligand from the receptor, the binding affinity (Ki) of the test compound can be calculated.

Functional Assays: These experiments assess the functional consequence of the compound binding to a receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.

Enzyme Inhibition Assays: Given that many tryptamines interact with monoamine oxidase (MAO), in vitro assays using recombinant human MAO-A and MAO-B are conducted to determine the compound's inhibitory potency (IC50). researchgate.netevotec.comnih.gov These assays often use a substrate that produces a fluorescent or colored product upon enzymatic conversion, allowing for spectrophotometric measurement of enzyme activity. nih.gov

In Vivo Behavioral Studies: Animal models are crucial for understanding the physiological and behavioral effects of the compound. A key behavioral paradigm used to assess the potential psychedelic-like activity of tryptamines in rodents is the head-twitch response (HTR) . wikipedia.orgljmu.ac.uk This rapid, involuntary head movement is a characteristic behavior induced by the activation of 5-HT2A receptors and is considered a reliable predictor of hallucinogenic potential in humans. wikipedia.org Dose-response studies are conducted to determine the potency of the compound in inducing this behavior.

Metabolic Studies: To investigate the metabolic fate of the compound, in vitro models such as human liver microsomes are utilized. researchgate.netnih.govresearchgate.netnih.gov These preparations contain a high concentration of drug-metabolizing enzymes and allow for the identification of potential metabolites formed through processes like hydroxylation, glucuronidation, and sulfation. The analysis of metabolites is typically performed using advanced LC-MS/MS techniques.

Detailed Research Findings

Research on this compound has provided valuable insights into the structure-activity relationships of fluorinated tryptamines.

Monoamine Oxidase Inhibition: One of the key pharmacological properties of α-methyltryptamines is their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine (B1679862). In vitro studies have shown that this compound is an inhibitor of MAO-A. wikipedia.org However, its potency is reported to be lower than that of its non-fluorinated parent compound, α-methyltryptamine (AMT), and its 5-fluoro isomer. wikipedia.org

| Compound | MAO-A IC50 (nM) |

|---|---|

| This compound | 580 - 1800 |

| α-methyltryptamine (AMT) | 380 |

| 1-(5-fluoro-1H-indol-3-yl)propan-2-amine | 180 - 450 |

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Induces head-twitch response in rodents | Suggests 5-HT2A receptor agonism. wikipedia.org |

| α-methyltryptamine (AMT) | Binds to 5-HT1 and 5-HT2 receptors | Known psychedelic and stimulant effects. usdoj.gov |

| 1-(5-fluoro-1H-indol-3-yl)propan-2-amine | Serotonin-norepinephrine-dopamine releasing agent; 5-HT2A receptor agonist | Potent MAO-A inhibitor. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(6-fluoro-1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-5-9(12)2-3-10(8)11/h2-3,5-7,14H,4,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJYWUUXCUJXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045426 | |

| Record name | 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-11-8 | |

| Record name | 6-Fluoro-α-methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-FLUORO-AMT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F5HN29NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Transformations of 1 6 Fluoro 1h Indol 3 Yl Propan 2 Amine

Retrosynthetic Analysis of the 6-Fluoroindole (B127801) and Propan-2-amine Moieties

The first logical disconnection is at the C3-Cβ bond of the indole (B1671886) nucleus, separating the 6-fluoroindole core from the propan-2-amine side chain. This leads to a 6-fluoroindole synthon (specifically, a nucleophilic C3-anion equivalent) and an electrophilic propan-2-amine synthon. A second key disconnection can be made at the Cα-N bond of the side chain.

These disconnections suggest two main synthetic approaches:

Formation of the indole ring first, followed by side-chain attachment. This is the most common strategy. The synthesis begins with the construction of the 6-fluoroindole scaffold. Subsequently, a three-carbon side chain is introduced at the C3 position, with the amine functionality installed either concurrently or in a later step.

Construction of the side chain first, followed by indole ring formation. In this less common approach, a precursor already containing the aminopropane unit is used to build the indole ring around it, for instance, via the Fischer indole synthesis.

The primary building blocks identified through this analysis are a 6-fluoroindole derivative and a three-carbon unit containing an amino group or its precursor. The following sections detail the practical execution of these strategies.

Classical Synthetic Routes to 1-(6-fluoro-1H-indol-3-yl)propan-2-amine

Traditional methods for synthesizing tryptamines have been well-established for decades and rely on robust, multi-step sequences. These routes are characterized by the initial formation of the indole ring system, followed by the installation of the ethylamine (B1201723) side chain.

Indole Ring Formation Methodologies (e.g., Vilsmeier-Haack, Fischer Indole Synthesis)

The construction of the 6-fluoroindole nucleus is the critical first phase. Several classical name reactions can be employed for this purpose.

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indole derivatives. byjus.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone. byjus.comwikipedia.org To obtain the 6-fluoroindole core, the synthesis would commence with the reaction of (4-fluorophenyl)hydrazine (B109058) with a suitable carbonyl compound, which upon rearrangement and elimination of ammonia (B1221849), yields the indole ring. wikipedia.org The reaction is versatile and can be catalyzed by various Brønsted acids (like H₂SO₄, HCl) or Lewis acids (like ZnCl₂, BF₃). wikipedia.org

The Vilsmeier-Haack reaction , while not a primary method for indole ring formation, is a crucial tool for its functionalization. wikipedia.orgijpcbs.com This reaction introduces a formyl (-CHO) group at the electron-rich C3 position of a pre-formed indole ring using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgcambridge.orgorganic-chemistry.org Starting with 6-fluoroindole, the Vilsmeier-Haack reaction provides 6-fluoroindole-3-carbaldehyde, a key electrophilic intermediate for subsequent side-chain elaboration. cambridge.org

Other notable classical methods include the Leimgruber-Batcho indole synthesis, which offers a high-yielding route to indoles from o-nitrotoluenes, though it involves multiple steps. google.com

Table 1: Comparison of Classical Methodologies for 6-Fluoroindole Core Synthesis/Functionalization

| Method | Starting Materials | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| Fischer Indole Synthesis | (4-Fluorophenyl)hydrazine, Aldehyde/Ketone | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | 6-Fluoroindole | Ring Formation |

| Vilsmeier-Haack Reaction | 6-Fluoroindole, DMF | POCl₃ | 6-Fluoroindole-3-carbaldehyde | C3-Functionalization |

Side-Chain Elaboration Techniques (e.g., Henry Reaction, Reductive Amination)

Once the 6-fluoroindole nucleus is obtained, the next stage involves attaching the propan-2-amine side chain at the C3 position.

The Henry reaction (or nitroaldol reaction) is a classic carbon-carbon bond-forming reaction that provides a versatile route to the target molecule. wikipedia.org This pathway begins with the condensation of 6-fluoroindole-3-carbaldehyde (obtained, for example, via the Vilsmeier-Haack reaction) with nitroethane in the presence of a base. psu.eduorganic-chemistry.org This reaction forms a β-nitro alcohol intermediate, 1-(6-fluoro-1H-indol-3-yl)-2-nitropropan-1-ol. The nitro group can then be reduced to a primary amine, and the hydroxyl group removed, typically through a two-step process of dehydration to a nitroalkene followed by reduction (e.g., using lithium aluminum hydride, LiAlH₄), to yield the final product, this compound. wikipedia.org

A more direct and widely used method is reductive amination . libretexts.org This two-part process typically involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com For the synthesis of the target compound, (6-fluoro-1H-indol-3-yl)acetone would be the key ketone intermediate. This ketone can be reacted with an ammonia source (such as ammonium (B1175870) acetate) to form an intermediate imine in situ, which is then reduced using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The advantage of NaBH₃CN is its ability to selectively reduce the protonated imine in the presence of the starting ketone. masterorganicchemistry.com

Table 2: Key Side-Chain Elaboration Techniques

| Method | Indole Precursor | Key Reagents | Key Intermediate |

|---|---|---|---|

| Henry Reaction | 6-Fluoroindole-3-carbaldehyde | Nitroethane, Base, Reducing Agent (e.g., LiAlH₄) | 1-(6-Fluoro-1H-indol-3-yl)-2-nitropropene |

| Reductive Amination | (6-Fluoro-1H-indol-3-yl)acetone | Ammonia source (e.g., NH₄OAc), Reducing Agent (e.g., NaBH₃CN) | In situ formed imine |

Advanced Synthetic Methodologies for this compound and Analogues

Modern synthetic chemistry offers more sophisticated and efficient tools for constructing complex molecules, including catalytic systems that provide higher yields, milder reaction conditions, and greater control over stereochemistry.

Catalytic Approaches and Modern Coupling Reactions

Transition-metal catalysis has revolutionized indole synthesis. The Buchwald modification of the Fischer indole synthesis employs a palladium catalyst to facilitate the cross-coupling of aryl bromides with hydrazones, expanding the scope and improving the conditions of the classical method. wikipedia.org

For functionalization, iridium-catalyzed C-H borylation has emerged as a powerful technique for the late-stage modification of heterocycles. ossila.comresearchgate.net This method can selectively install a boronate ester group onto the indole scaffold, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce the desired side chain. This approach offers high regioselectivity and functional group tolerance. researchgate.net Furthermore, ruthenium-catalyzed tandem reactions, such as a hydrogen-transfer Fischer indole synthesis starting directly from alcohols instead of aldehydes or ketones, represent a more atom-economical approach. organic-chemistry.orgorganic-chemistry.org

Stereoselective Synthesis of Enantiomers of this compound

The target molecule possesses a chiral center at the second carbon of the propane (B168953) chain, meaning it exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to synthesize a single enantiomer. Modern synthetic methods provide powerful tools for achieving this.

Asymmetric Henry reactions can be performed using chiral catalysts, such as copper complexes with chiral ligands (e.g., bis(oxazoline) ligands), to produce the β-nitro alcohol intermediate in high enantiomeric excess. organic-chemistry.org Subsequent reduction of the nitro group preserves the stereocenter, leading to an enantiomerically enriched final product.

Biocatalysis offers an exceptionally efficient and environmentally friendly approach to chiral amines. mdpi.com Enzymes such as transaminases (TAs) can catalyze the asymmetric amination of a ketone precursor, (6-fluoro-1H-indol-3-yl)acetone, using an amine donor like isopropylamine. mdpi.com This single-step conversion can produce the desired amine with very high stereoselectivity. Similarly, imine reductases (IREDs) can be used for the stereoselective reduction of a pre-formed or in situ-generated imine. mdpi.com These enzymatic methods are increasingly employed in industrial processes for the manufacture of chiral pharmaceuticals due to their exquisite chemo-, regio-, and stereoselectivity. mdpi.com

Table 3: Comparison of Stereoselective Synthetic Methods

| Method | Precursor | Catalyst Type | Key Advantage |

|---|---|---|---|

| Asymmetric Henry Reaction | 6-Fluoroindole-3-carbaldehyde | Chiral Metal-Ligand Complex (e.g., Cu-BOX) | Establishes chiral center early in the synthesis. organic-chemistry.org |

| Asymmetric Reductive Amination (Biocatalytic) | (6-Fluoro-1H-indol-3-yl)acetone | Transaminase (TA) or Imine Reductase (IRED) | High enantiomeric excess, mild aqueous conditions, environmentally friendly. mdpi.com |

| Asymmetric Hydrogenation | Enamine or Imine Intermediate | Chiral Transition Metal Catalyst (e.g., Ru, Rh) | High turnover numbers and enantioselectivity. mdpi.com |

Derivatization and Analog Design for Structure-Activity Relationship Studies (SAR)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design of new molecules with optimized properties. For this compound, these studies involve systematic modifications of its core structure—the indole ring system and the propan-2-amine side chain—to elucidate the chemical features crucial for its biological activity.

Modifications on the Indole Ring System

The indole nucleus is a key pharmacophore, and its substitution pattern significantly influences the pharmacological profile of tryptamine (B22526) derivatives. In the case of this compound, the fluorine atom at the C-6 position is a defining feature. SAR studies on related indole derivatives have shown that the nature and position of substituents on the indole ring can dramatically alter activity.

Research on other indole-containing compounds has demonstrated that introducing electron-withdrawing groups at the C-6 position can enhance biological activity in certain contexts. For instance, in a series of indole-3-glyoxylamides, the presence of strongly electron-withdrawing groups at C-6 led to compounds with optimal antiprion effects. researchgate.net This suggests that the 6-fluoro substituent in this compound likely plays a significant role in its electronic properties and, consequently, its interaction with biological targets.

Animal studies have indicated that 6-fluoro-AMT is somewhat less potent in its pharmacological activity compared to its non-fluorinated parent compound, α-methyltryptamine (AMT), and its 5-fluoro isomer, 5-fluoro-AMT. wikipedia.org Specifically, its half-maximal inhibitory concentration (IC50) for monoamine oxidase A (MAO-A) inhibition is reported to be in the range of 580 to 1,800 nM, which is higher than that of 5-fluoro-AMT (180 to 450 nM) and AMT (380 nM). wikipedia.org This highlights the sensitivity of activity to the position of the fluorine atom on the indole ring.

Further derivatization of the indole ring of this compound could involve the introduction of other substituents at various positions (e.g., C-2, C-4, C-5, C-7) or modification of the indole nitrogen (N-1). These modifications would allow for a systematic exploration of the steric and electronic requirements for activity.

Table 1: SAR of Indole Ring Modifications in Tryptamine Analogs

| Compound | Indole Ring Modification | Observed Effect on Activity | Reference |

| 6-fluoro-AMT | 6-Fluoro substitution | Less potent MAO-A inhibitor compared to AMT and 5-fluoro-AMT. wikipedia.org | wikipedia.org |

| Indole-3-glyoxylamides | C-6 electron-withdrawing groups | Enhanced antiprion activity. researchgate.net | researchgate.net |

Modifications on the Propan-2-amine Side Chain

The propan-2-amine side chain of this compound offers several sites for modification to probe SAR. These include the alpha-methyl group and the primary amine.

N-Alkylation and N-Acylation: The primary amine is a common target for derivatization. N-alkylation (e.g., N-methyl, N,N-dimethyl) or N-acylation can significantly impact a compound's lipophilicity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. General SAR studies on tryptamines have shown that the nature of the N-substituents is a critical determinant of activity and receptor selectivity.

Alpha-Methyl Group: The presence of the alpha-methyl group distinguishes this compound from its corresponding tryptamine (which would be 1-(6-fluoro-1H-indol-3-yl)ethan-1-amine). This methyl group introduces a chiral center and can influence metabolic stability by protecting the molecule from degradation by monoamine oxidase (MAO). wikiwand.com The stereochemistry of this alpha-methyl group can also be a critical factor for biological activity.

Table 2: Potential Side Chain Modifications and Their Rationale

| Modification Type | Specific Example | Rationale for SAR Study |

| N-Alkylation | N-methylation, N,N-dimethylation | To investigate the effect of amine substitution on receptor binding and lipophilicity. |

| N-Acylation | N-acetylation | To explore the impact of introducing an amide functionality on activity and metabolic stability. |

| Alpha-Alkyl Variation | Replacement of methyl with ethyl or propyl | To probe the steric tolerance at the alpha position of the side chain. |

Isosteric Replacements and Bioisosterism in the Context of this compound

Isosteric and bioisosteric replacements are key strategies in drug design to fine-tune the properties of a lead compound. cambridgemedchemconsulting.comselvita.com Bioisosteres are functional groups or substituents that have similar physical or chemical properties and which produce broadly similar biological effects.

In the context of this compound, the fluorine atom at the C-6 position is a prime candidate for bioisosteric replacement. Fluorine itself is often considered a bioisostere of a hydrogen atom due to its similar size, although its high electronegativity imparts significantly different electronic properties. cambridgemedchemconsulting.com

Potential bioisosteric replacements for the 6-fluoro group could include other halogens (Cl, Br), a cyano group (-CN), a hydroxyl group (-OH), or a methoxy (B1213986) group (-OCH3). Each of these replacements would alter the electronic and steric properties of the indole ring in a distinct way, providing valuable insights into the SAR. For instance, replacing fluorine with a cyano group would introduce a stronger electron-withdrawing effect, while a hydroxyl or methoxy group would introduce hydrogen-bonding capabilities and different electronic effects.

Table 3: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

| 6-Fluoro | 6-Chloro, 6-Bromo | To investigate the effect of halogen size and electronegativity. | cambridgemedchemconsulting.com |

| 6-Fluoro | 6-Cyano | To explore the impact of a strong electron-withdrawing group. | cambridgemedchemconsulting.com |

| 6-Fluoro | 6-Hydroxyl, 6-Methoxy | To introduce hydrogen bonding potential and different electronic properties. | cambridgemedchemconsulting.com |

| Indole Ring | Benzothiophene, Azaindole | To assess the importance of the indole scaffold for activity. |

Precursor Analysis and Impurity Profiling from a Synthetic Perspective

The synthesis of this compound typically starts from a suitable fluorinated indole precursor. A common synthetic route involves the reaction of 6-fluoroindole with a nitroalkene followed by reduction.

A plausible synthetic pathway begins with the Vilsmeier-Haack formylation of 6-fluoroindole to produce 6-fluoroindole-3-carbaldehyde. This aldehyde can then undergo a Henry reaction with nitroethane to yield 1-(6-fluoro-1H-indol-3-yl)-2-nitroprop-1-ene. Subsequent reduction of the nitroalkene, for example, using lithium aluminum hydride (LiAlH4), would afford the final product, this compound.

Potential Precursors:

6-Fluoroindole

6-Fluoroindole-3-carbaldehyde

Nitroethane

1-(6-fluoro-1H-indol-3-yl)-2-nitroprop-1-ene

Impurity Profiling: During the synthesis, various impurities can be generated. These can arise from incomplete reactions, side reactions, or the degradation of intermediates and the final product. Thorough impurity profiling is crucial for ensuring the quality and purity of the final compound.

Common impurities could include:

Unreacted starting materials: Residual 6-fluoroindole or 1-(6-fluoro-1H-indol-3-yl)-2-nitroprop-1-ene.

Byproducts from the reduction step: Over-reduction or side reactions of the indole ring or other functional groups.

Isomeric impurities: If the starting materials are not pure, or if side reactions occur, other positional isomers of the fluorinated tryptamine could be formed.

Oxidation products: The indole ring can be susceptible to oxidation, leading to the formation of various degradation products.

Polymeric materials: Under certain reaction conditions, polymerization of indole derivatives can occur.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and quantification of these impurities.

Mechanistic Pharmacological Investigations of 1 6 Fluoro 1h Indol 3 Yl Propan 2 Amine in Vitro & Non Human in Vivo

Receptor Binding Affinity and Selectivity Profiling

The interaction of 1-(6-fluoro-1H-indol-3-yl)propan-2-amine with various neurotransmitter receptors is a key aspect of its pharmacological profile. While comprehensive data remains limited, existing research provides some insights into its receptor binding affinities.

Serotonergic Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6)

Studies on fluorinated tryptamines suggest that substitutions on the indole (B1671886) ring can significantly influence affinity for serotonin (B10506) (5-HT) receptor subtypes. For instance, research on related fluorinated analogues of hallucinogenic tryptamines has shown that fluorination generally has a modest impact on 5-HT2A and 5-HT2C receptor affinity and intrinsic activity. nih.gov However, affinity for the 5-HT1A receptor was noted to be reduced in most cases. nih.gov In vivo studies with this compound have demonstrated that it elicits a head-twitch response in rodents. wikipedia.orgwikiwand.com This behavioral effect is a well-established proxy for agonistic activity at the 5-HT2A receptor, suggesting that this compound interacts with and activates this particular receptor subtype. wikipedia.orgwikiwand.com

A study on a series of fluorinated tryptamine (B22526) analogs indicated that while hallucinogen-like activity was generally diminished, one compound, 4-fluoro-5-methoxy-DMT, exhibited potent 5-HT1A agonist activity. nih.gov This highlights the nuanced effects of fluorine substitution patterns on serotonergic receptor interaction. The 5-HT6 receptor has been identified as a target for various centrally acting compounds, and its expression is concentrated in the central nervous system. nih.gov However, specific binding data for this compound at the 5-HT6 receptor is not currently available in the scientific literature.

Interactive Data Table: Serotonergic Receptor Interactions of Related Fluorinated Tryptamines

| Compound | Receptor Subtype | Affinity (Ki, nM) | Functional Activity |

| 4-fluoro-5-methoxy-DMT | 5-HT1A | 0.23 | Potent Agonist |

| Fluorinated Tryptamines (General) | 5-HT2A/2C | Little effect on affinity | Full Agonists |

| Fluorinated Tryptamines (General) | 5-HT1A | Generally reduced | Full Agonists, reduced potency |

Dopaminergic Receptor Subtype Interactions (e.g., D1, D2)

Detailed in vitro binding assays specifically characterizing the affinity of this compound for dopaminergic receptor subtypes, such as D1 and D2, are not extensively reported in the available scientific literature. The parent compound, α-methyltryptamine (αMT), is known to act as a releasing agent of dopamine (B1211576), but its direct receptor binding affinities are part of a more complex pharmacological profile. wikipedia.orgpsychonautwiki.org The influence of the 6-fluoro substitution on the dopaminergic receptor interactions of the α-methyltryptamine scaffold remains an area requiring further investigation.

Noradrenergic Receptor Interactions

Similar to the dopaminergic receptors, specific data on the binding affinity of this compound at noradrenergic receptors is not well-documented. The non-fluorinated parent compound, αMT, is known to be a releasing agent of norepinephrine (B1679862). wikipedia.orgpsychonautwiki.org The impact of the fluorine atom at the 6-position of the indole ring on direct receptor binding at α- and β-adrenoceptors has not been specifically elucidated for this compound.

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that is activated by a range of endogenous trace amines, including tryptamine. wikipedia.orgpatsnap.comnih.gov Tryptamine derivatives are known to be agonists at this receptor. wikipedia.orgpatsnap.comnih.gov Given that this compound is a tryptamine derivative, it is plausible that it interacts with TAAR1. However, specific studies confirming and quantifying the binding affinity and functional activity of this particular fluorinated compound at TAAR1 are not currently available. The activation of TAAR1 is known to modulate the activity of classical neurotransmitters like dopamine, serotonin, and norepinephrine. patsnap.com

Neurotransmitter Transporter Modulation (Reuptake Inhibition and Release)

The primary documented pharmacological action of this compound is its inhibitory effect on monoamine oxidase A (MAO-A). wikipedia.orgwikiwand.com In vitro studies have determined its half-maximal inhibitory concentration (IC50) for MAO-A to be in the range of 580 to 1,800 nM. wikipedia.org This is less potent compared to its analogues, 5-fluoro-AMT (IC50 of 180 to 450 nM) and α-methyltryptamine (IC50 of 380 nM). wikipedia.org

The parent compound, α-methyltryptamine, is a well-known releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine. wikipedia.orgpsychonautwiki.org The effects of the 6-fluoro substitution on these transporter activities have not been specifically quantified for this compound. For comparison, the related compound 5-fluoro-AMT has been characterized as a fairly balanced serotonin-norepinephrine-dopamine releasing agent. wikipedia.org

Interactive Data Table: MAO-A Inhibition of this compound and Analogues

| Compound | IC50 (nM) for MAO-A Inhibition |

| This compound | 580 - 1800 |

| 5-fluoro-AMT | 180 - 450 |

| α-methyltryptamine (AMT) | 380 |

Enzyme Inhibition and Activation Studies

In vitro studies have demonstrated that this compound is an inhibitor of monoamine oxidase A (MAO-A). The half-maximal inhibitory concentration (IC₅₀) for MAO-A inhibition has been reported to be in the range of 580 to 1,800 nM. nih.gov This indicates a moderate potency for MAO-A inhibition. In comparison, the related compound 5-fluoro-α-methyltryptamine exhibits a higher potency with an IC₅₀ range of 180 to 450 nM for MAO-A, while the parent compound, α-methyltryptamine (AMT), has an IC₅₀ of 380 nM. nih.gov There is currently no specific data available regarding the inhibitory activity of this compound on monoamine oxidase B (MAO-B).

| Compound | IC50 (nM) | Reference |

|---|---|---|

| This compound | 580 - 1,800 | nih.gov |

| 5-fluoro-α-methyltryptamine | 180 - 450 | nih.gov |

| α-methyltryptamine (AMT) | 380 | nih.gov |

The interaction of this compound with cytochrome P450 (CYP) enzymes has been investigated in the context of a broader study on tryptamine-derived new psychoactive substances. This research showed that this compound (referred to as 6-F-AMT in the study) exhibited inhibitory activity against certain CYP isoforms.

Specifically, this compound was found to inhibit CYP2A6 activity in a range comparable to the known inhibitor tranylcypromine. It was also one of five α-methyltryptamines that showed inhibitory effects on CYP1A2, with a potency comparable to the reference inhibitor amiodarone. The study provides a comparative assessment of its inhibitory potential against a panel of CYP enzymes, though specific IC₅₀ values for each interaction were not detailed in the provided information.

There is no specific data available from in vitro or non-human in vivo studies concerning the direct inhibitory activity of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Research into the cholinesterase inhibitory potential of various indole derivatives has been conducted, showing that the indole scaffold can be a basis for designing cholinesterase inhibitors. However, these studies have not specifically examined the 6-fluoro-α-methyltryptamine structure.

Intracellular Signaling Pathway Modulation

The influence of this compound on intracellular signaling pathways is a critical area of investigation to understand its cellular mechanism of action. This section explores its effects on G protein-coupled receptor (GPCR) signaling and kinase activity.

G Protein-Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP, IP3)

As a tryptamine derivative, this compound is expected to interact with serotonin (5-HT) receptors, many of which are GPCRs that modulate second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP) and the inositol (B14025) phosphate (B84403) (IP) pathway.

While specific studies on the direct modulation of cAMP and IP3 pathways by this compound are not extensively detailed in publicly available literature, its pharmacological profile can be inferred from its structural analogs. The parent compound, α-methyltryptamine (AMT), is a non-selective serotonin receptor agonist. wikipedia.orgpsychonautwiki.org The 5-HT receptor family is diverse in its signaling mechanisms: 5-HT1 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels. mdpi.com Conversely, 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. mdpi.comnih.gov The 5-HT2 receptor subfamily, including the 5-HT2A receptor, is coupled to Gq/11 proteins, which activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). youtube.com

The observation that this compound induces the head-twitch response in rodents, a behavior strongly linked to 5-HT2A receptor agonism, suggests that it likely activates the Gq/11-PLC-IP3 signaling cascade. wikiwand.comwikipedia.org Its structural relative, 5-fluoro-AMT, is a known 5-HT2A receptor agonist. wikipedia.orgiiab.me

Table 1: Predicted GPCR Signaling Modulation by this compound Based on Analog Data

| Receptor Subtype | Predicted Primary Signaling Pathway | Predicted Effect on Second Messenger | Basis of Prediction |

| 5-HT2A | Gq/11 | ↑ IP3, ↑ DAG | Induction of head-twitch response in rodents. wikiwand.comwikipedia.org |

| 5-HT1A | Gi/o | ↓ cAMP | Common target for tryptamines. mdpi.com |

| Other 5-HT (Gs-coupled) | Gs | ↑ cAMP | Common target for tryptamines. mdpi.comnih.gov |

Kinase Activity Modulation

Direct research into the specific effects of this compound on kinase activity is currently limited in the scientific literature. However, modulation of kinase cascades is an expected downstream consequence of its interaction with GPCRs. For instance, activation of the 5-HT2A receptor and subsequent production of DAG can lead to the activation of Protein Kinase C (PKC). Similarly, changes in cAMP levels via other 5-HT receptors would directly impact the activity of Protein Kinase A (PKA). nih.gov

Furthermore, the compound's known inhibitory action on monoamine oxidase A (MAO-A) with an IC50 value in the range of 580 to 1,800 nM, could indirectly influence kinase signaling pathways through its effects on monoamine levels. wikiwand.comwikipedia.org

Cellular and Synaptic Neuropharmacological Effects (In Vitro/Ex Vivo Models)

The cellular and synaptic effects of this compound are being explored to elucidate its impact on neuronal function.

Electrophysiological Studies in Brain Slice Preparations

Neurotransmitter Release Assays

The parent compound, α-methyltryptamine (AMT), is known to act as a releasing agent for serotonin, norepinephrine, and dopamine. wikipedia.orgpsychonautwiki.org The closely related analog, 5-fluoro-AMT, also functions as a balanced serotonin-norepinephrine-dopamine releasing agent. wikipedia.orgiiab.me Based on this, it is highly probable that this compound also modulates monoamine release.

Table 2: Predicted Neurotransmitter Release Profile of this compound Based on Analogs

| Neurotransmitter | Predicted Effect | Basis of Prediction |

| Serotonin (5-HT) | Release | Activity of α-methyltryptamine and 5-fluoro-AMT. wikipedia.orgpsychonautwiki.orgwikipedia.orgiiab.me |

| Norepinephrine (NE) | Release | Activity of α-methyltryptamine and 5-fluoro-AMT. wikipedia.orgpsychonautwiki.orgwikipedia.orgiiab.me |

| Dopamine (DA) | Release | Activity of α-methyltryptamine and 5-fluoro-AMT. wikipedia.orgpsychonautwiki.orgwikipedia.orgiiab.me |

Gene Expression and Proteomic Changes in Cellular Models

Direct studies on gene expression and proteomic alterations induced by this compound in cellular models are not currently available in the public domain. Research in this area would be valuable to understand the long-term neuroplastic changes that might be initiated by this compound. Such studies could reveal the upregulation or downregulation of genes and proteins involved in synaptic plasticity, neuronal structure, and signaling pathways.

Behavioral Pharmacology in Non-Human Animal Models (Mechanism-based studies, not efficacy)

Mechanistic pharmacological investigations into this compound, also known as 6-fluoro-α-methyltryptamine (6-Fluoro-AMT), have utilized non-human animal models to probe its effects on behavior. These studies are foundational in understanding how the compound interacts with biological systems to produce its effects, distinct from assessing its potential therapeutic value.

Locomotor Activity and Exploratory Behavior

Early research provided insight into the impact of 6-fluoro substitution on the stimulant properties of α-methyltryptamine (AMT). A key study conducted in reserpinized mice was designed to measure the potential of tryptamine derivatives to induce spontaneous locomotion. In these tests, this compound was compared directly with its non-fluorinated parent compound, α-methyltryptamine. mdma.ch

The results indicated a significant attenuation of locomotor stimulation for the 6-fluoro derivative. While α-methyltryptamine demonstrated a pronounced ability to reverse reserpine-induced akinesia and increase activity, this compound showed a marked decrease in this effect. mdma.ch This suggests that the fluorine atom at the 6-position of the indole ring diminishes the compound's capacity to stimulate locomotor activity, at least in this specific preclinical model. mdma.ch

Animal studies have generally concluded that this compound is pharmacologically less potent than either α-methyltryptamine or 5-fluoro-α-methyltryptamine. While not a direct measure of locomotor or exploratory activity, the compound is known to induce the head-twitch response (HTR) in rodents. The HTR is considered a behavioral proxy for psychedelic-like effects and is linked to 5-HT2A receptor agonism. nih.gov

| Compound | Observed Effect on Locomotor Activity | Relative Potency | Reference |

|---|---|---|---|

| α-Methyltryptamine (AMT) | Active in reversing reserpine-induced ptosis and stimulating locomotion | Higher | mdma.ch |

| This compound | Markedly decreased locomotor stimulation compared to AMT | Lower | mdma.ch |

Conditioned Place Preference/Aversion Studies (as tools to understand reinforcing mechanisms)

Conditioned Place Preference (CPP) and Conditioned Place Aversion (CPA) are widely used behavioral paradigms to assess the rewarding or aversive properties of psychoactive substances in non-human animal models. These tests are instrumental in understanding the reinforcing mechanisms that may contribute to a substance's abuse potential.

A thorough review of the scientific literature reveals a lack of specific studies investigating this compound in CPP or CPA paradigms. While the methodologies for these assays are well-established for a wide range of compounds, including other tryptamine derivatives, no published data are available that specifically report on the reinforcing or aversive effects of this compound using these models. Therefore, its capacity to induce place preference or aversion in non-human animals has not been experimentally determined or reported.

Receptor Occupancy Studies in Vivo (Non-Human)

In vivo receptor occupancy studies are critical for understanding the neuropharmacological mechanisms of a compound, as they measure the extent to which a drug binds to its target receptors in a living organism. These studies provide a direct link between administered dose, receptor interaction in the brain, and resulting behavioral or physiological effects.

Despite the existence of in vitro data characterizing the binding profile of this compound at various receptors, there is no evidence of in vivo receptor occupancy studies having been conducted or reported for this specific compound in non-human animal models. Techniques such as Positron Emission Tomography (PET) or ex vivo autoradiography, which are commonly used to determine receptor occupancy for novel psychoactive substances, have not been applied to this compound according to the available scientific literature. Consequently, data on its brain target engagement, the relationship between dosage and receptor saturation, and the specific neural circuits it modulates in vivo remain uncharacterized.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 1 6 Fluoro 1h Indol 3 Yl Propan 2 Amine Derivatives

Elucidation of Pharmacophores for 1-(6-fluoro-1H-indol-3-yl)propan-2-amine Analogues

The pharmacophore for tryptamine (B22526) derivatives, including analogues of this compound, is generally understood to consist of several key features essential for molecular recognition and biological activity. These core features include the indole (B1671886) ring system, which serves as a crucial scaffold, and the ethylamine (B1201723) side chain.

Key pharmacophoric elements include:

The Indole Nucleus : The indole ring system is a fundamental component. The nitrogen atom within the indole ring often acts as a hydrogen bond donor, and the aromatic system itself engages in π-π stacking or hydrophobic interactions with receptor targets. Studies on related indole-based compounds have shown that the core indole scaffold is critical for binding. researchgate.net For instance, replacing the indole with a pyrrole (B145914) ring has been shown to consistently reduce potency, highlighting the importance of the specific bicyclic aromatic system. researchgate.net

The Basic Amine Group : The primary amine on the propane (B168953) side chain is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charged group is critical for forming a salt bridge or ionic interaction with an acidic amino acid residue (e.g., aspartate) in the binding pocket of target receptors, such as serotonin (B10506) receptors. manchester.ac.uk

The Ethyl Linker : The two-carbon chain separating the indole ring from the amine group provides the optimal spatial arrangement for these key features to interact with their respective binding sites on a receptor.

The Alpha-Methyl Group : The methyl group at the alpha position of the ethylamine side chain is known to influence the molecule's pharmacological profile, notably by providing steric hindrance that reduces metabolism by monoamine oxidase (MAO). nih.govrsc.org

Variations in these core features, such as substitutions on the indole ring, directly influence the molecule's interaction with its biological targets.

Impact of Substituent Position and Nature on Receptor Binding and Functional Activity

The position and electronic properties of substituents on the indole ring of tryptamine analogues profoundly affect their receptor binding affinity and functional activity. The fluorine atom at the 6-position of this compound is a key structural modification that differentiates it from other tryptamines.

Animal studies indicate that 6-fluoro-α-methyltryptamine (6-F-AMT) is somewhat less potent pharmacologically than its parent compound, α-methyltryptamine (AMT), or its 5-fluoro isomer (5-fluoro-AMT). researchgate.net This is reflected in its activity as a monoamine oxidase A (MAO-A) inhibitor, where it shows weaker inhibition compared to its analogues. researchgate.net

| Compound | MAO-A Inhibition (IC₅₀) |

| This compound (6-Fluoro-AMT) | 580 - 1,800 nM researchgate.net |

| 5-Fluoro-AMT | 180 - 450 nM researchgate.net |

| α-Methyltryptamine (AMT) | 380 nM researchgate.net |

This interactive table summarizes the comparative MAO-A inhibitory potency.

The influence of substituent position is a well-established principle in the structure-activity relationships of indole derivatives.

Indole Ring Position : Research on substituted tryptamines has revealed that the position of a substituent on the indole ring is a critical determinant of receptor selectivity. nih.gov For example, substitutions at the 5-position of the indole ring often lead to high affinity for the 5-HT1A receptor. nih.gov In one series of indole derivatives, a fluorine atom at the C-5 position resulted in the highest affinity for the 5-HT1A receptor compared to other substituents like hydrogen or a methoxy (B1213986) group. wikipedia.org Conversely, moving substituents can drastically alter binding; studies on bis-indole compounds showed that changing the linkage from 6-6' to 5-6', 6-5', or 5-5' significantly reduced binding affinity and functional activity. nih.gov

These findings underscore that the specific placement of the fluorine atom at the 6-position, as opposed to other positions like 4 or 5, results in a unique pharmacological profile for this compound.

Stereochemical Influences on Biological Activity of this compound Enantiomers

The presence of a chiral center at the alpha-carbon of the propan-2-amine side chain means that this compound exists as a pair of enantiomers: (R)-1-(6-fluoro-1H-indol-3-yl)propan-2-amine and (S)-1-(6-fluoro-1H-indol-3-yl)propan-2-amine. In medicinal chemistry, it is a fundamental principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors.

For the broader class of α-alkylated tryptamines, stereochemistry is known to be a critical factor in determining biological activity. rsc.org However, a detailed investigation of the separate biological activities of the individual (R) and (S) enantiomers of this compound is not extensively documented in the available scientific literature. Therefore, a specific structure-activity relationship detailing the differential effects of the two enantiomers of this particular compound cannot be fully elucidated at this time. General principles suggest that one enantiomer would likely exhibit higher affinity and/or potency at specific receptor targets compared to the other.

Quantitative Structure-Activity Relationship (QSAR) and QSAR Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activities. hyphadiscovery.comacs.org These models are valuable tools for predicting the activity of novel compounds and for understanding the molecular properties that govern potency and selectivity. Various QSAR studies have been conducted on indole derivatives, providing insights applicable to analogues of this compound.

Different statistical methods are employed to build QSAR models, ranging from linear to more complex non-linear approaches.

Linear Models : Multiple Linear Regression (MLR) is a common starting point. For example, 2D-QSAR models using Genetic Function Approximation (GFA) coupled with MLR have been developed for indole derivatives, yielding models with good predictive power.

Non-Linear Models : More sophisticated methods are often used to capture complex relationships. These include Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Support Vector Regression (SVR). In several studies, non-linear models like ANN or SVR have demonstrated superior predictive performance compared to linear models for the same dataset.

3D-QSAR : Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric and electrostatic fields of a molecule influence its activity. annualreviews.org These models generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity.

The validity and predictive power of QSAR models are assessed using statistical metrics like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q² or Rcv²), and the root mean square error (RMSE). annualreviews.org

| Model Type | Target/Compound Class | Validation Metrics | Reference |

| GFA-MLR (2D-QSAR) | Anti-IAV Indole Derivatives | R² = 0.8861, q² = 0.7864 | |

| GFA-ANN (2D-QSAR) | Anti-IAV Indole Derivatives | R² = 0.8980, q² = 0.8884 | |

| CoMFA (3D-QSAR) | Multitarget Indole Derivatives | q² = 0.625, r²ncv = 0.967 | annualreviews.org |

| CoMSIA (3D-QSAR) | Multitarget Indole Derivatives | q² = 0.523, r²ncv = 0.959 | annualreviews.org |

| MIX SVR | Amide Derivatives | R² = 0.95 (test), Rcv² = 0.96 |

This interactive table presents examples of QSAR models developed for indole-related compounds and their reported validation statistics, where r²ncv is the non-cross-validated correlation coefficient.

For indole derivatives, QSAR studies have successfully modeled activity at targets like the serotonin transporter (SERT), dopamine (B1211576) D2 receptors, and MAO-A. annualreviews.org These models help rationalize the molecular interactions and binding modes of compounds and guide the design of new derivatives with improved potency and selectivity.

Structure-Metabolism Relationships (SMR) for Indole-Based Propan-2-amines

The metabolic fate of a drug is heavily influenced by its chemical structure. For indole-based propan-2-amines, two structural features are particularly important in defining their metabolism: the α-methyl group and substitutions on the indole ring.

Influence of the α-Methyl Group : The methyl group on the carbon alpha to the amine group provides significant steric hindrance. This modification makes α-methylated tryptamines, including this compound, poor substrates for monoamine oxidase (MAO), the primary enzyme responsible for the degradation of endogenous tryptamines like serotonin. nih.gov This resistance to MAO-mediated metabolism prolongs the compound's half-life and allows for greater central nervous system penetration. nih.gov

Metabolism of the Indole Ring : The parent compound, α-methyltryptamine (AMT), undergoes metabolism in vivo primarily through hydroxylation at various positions on the indole nucleus. In studies on rats, identified metabolites included 6-hydroxy-AMT and 7-hydroxy-AMT, indicating that the aromatic ring is a key site for metabolic attack, likely by cytochrome P450 (CYP) enzymes.

Influence of Fluorine Substitution : The introduction of a fluorine atom can significantly alter metabolic pathways. Fluorine substitution at a potential site of metabolism can block hydroxylation due to the high strength of the carbon-fluorine bond. researchgate.netnih.gov For example, studies on the related compound 5-fluoro-α-methyltryptamine (5-F-AMT) have shown that while it remains a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO1), it is a much poorer substrate for tryptophan hydroxylase (Tph) compared to non-fluorinated AMT. rsc.org This demonstrates that a fluorine atom on the indole ring can redirect metabolic processing away from certain enzymatic pathways.

Structure-Pharmacokinetic Relationships (SPKR) in Pre-Clinical Contexts

Structure-Pharmacokinetic Relationships (SPKR) examine how a molecule's chemical structure influences its absorption, distribution, metabolism, and excretion (ADME) profile. For indole-based derivatives, substitutions can dramatically alter pharmacokinetic properties.

The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 family. Strategically placing a fluorine atom at a known site of metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability. nih.gov

Lipophilicity and Permeability : Fluorine substitution can also influence a molecule's lipophilicity, which affects its ability to cross biological membranes, including the blood-brain barrier. While a single fluorine atom generally causes only a modest increase in lipophilicity, this can be sufficient to alter distribution profiles. Studies have also examined the impact of fluorination on interactions with efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration. Statistical modeling has suggested that the increase in molecular weight from adding fluorine does not necessarily lead to a higher risk of P-gp efflux.

Pre-clinical pharmacokinetic studies on related indole structures provide a template for understanding potential outcomes. For instance, in a series of indoline-based compounds developed as factor Xa inhibitors, a small number were profiled in a dog pharmacokinetic model, with one derivative demonstrating a favorable pharmacokinetic profile comparable to a clinical candidate, showcasing the successful optimization of SPKR within a chemical series.

Metabolism and Pharmacokinetics of 1 6 Fluoro 1h Indol 3 Yl Propan 2 Amine Pre Clinical & in Vitro/non Human in Vivo

In Vitro Metabolic Stability and Metabolite Identification Studies

No publicly available data from in vitro studies on the metabolic stability or the identification of metabolites for 1-(6-fluoro-1H-indol-3-yl)propan-2-amine were found.

Hepatic Microsomal Stability and Plasma Stability

There is no available information regarding the stability of this compound when incubated with hepatic microsomes or in plasma from any preclinical species.

Identification of Phase I Metabolites (e.g., hydroxylation, dealkylation, oxidative cleavage)

No studies have been published that identify the Phase I metabolites of this compound. Information on metabolic pathways such as hydroxylation, dealkylation, or oxidative cleavage is not available.

Identification of Phase II Metabolites (e.g., glucuronidation, sulfation)

There are no publicly accessible data on the identification of Phase II metabolites of this compound, such as glucuronide or sulfate conjugates.

Cytochrome P450 (CYP) Isoenzyme Metabolism of this compound

No information is available in the public domain regarding the metabolism of this compound by Cytochrome P450 isoenzymes.

Specific CYP Isoforms Involved in Metabolism

There are no published data identifying the specific CYP450 isoforms that may be involved in the metabolism of this compound.

Reaction Phenotyping

No reaction phenotyping studies for this compound have been found in the public scientific literature.

Pre-Systemic Metabolism and Oral Bioavailability Considerations (Non-Human Models)

Specific studies on the oral bioavailability of this compound in non-human models are not extensively documented in publicly available literature. However, general principles of drug metabolism suggest that, like other orally administered tryptamines, it would be subject to first-pass metabolism in the gut wall and liver. The presence of the alpha-methyl group may confer some resistance to metabolism by monoamine oxidase (MAO), an enzyme that typically breaks down tryptamines.

The oral bioavailability of structurally similar indole (B1671886) derivatives can be influenced by their physicochemical properties. For instance, in rats, some compounds exhibit low oral bioavailability due to significant presystemic elimination in both the liver and the gut wall nih.gov. The fluorination at the 6-position of the indole ring may also impact its metabolic stability and absorption characteristics.

Factors that can influence the oral bioavailability of indole-based compounds include:

| Factor | Potential Impact on this compound |

|---|---|

| First-Pass Metabolism | Potential for significant metabolism in the liver and gut, which could reduce systemic exposure. |

| Lipophilicity | The fluoro group can increase lipophilicity, potentially enhancing membrane permeability and absorption. |

| Enzyme Inhibition/Induction | Interaction with metabolic enzymes like cytochrome P450 could alter its own metabolism and that of co-administered drugs. |

Distribution Studies in Non-Human Tissues and Fluids

Direct studies measuring the blood-brain barrier (BBB) penetration of this compound are limited. However, tryptamine (B22526) derivatives are generally known to cross the BBB to exert their effects on the central nervous system. The structural features of this compound, such as its relatively small size and the presence of a lipophilic fluoro group, would theoretically favor BBB penetration.

Animal studies with the closely related compound, 6-fluoro-α-methyltryptamine (6-fluoro-AMT), have shown that it produces a head-twitch response in rodents, which is indicative of central nervous system activity and suggests that it does cross the BBB wikipedia.org.

Specific tissue distribution studies for this compound in non-human models have not been detailed in available scientific literature. However, studies on other fluorinated drugs in rats have demonstrated that the administration of such compounds can lead to the fluorination of certain proteins in both the liver and the brain nih.govnih.gov. This suggests that fluorinated compounds, including likely this compound, can distribute to these and potentially other organs. The distribution would be influenced by factors such as blood flow to the tissues, the compound's affinity for tissue components, and its ability to cross cell membranes.

Excretion Pathways (Renal, Biliary) in Non-Human Models

The primary routes of excretion for this compound have not been specifically determined in non-human models. Generally, for tryptamine-like compounds, excretion occurs via the kidneys, with the parent compound and its metabolites being eliminated in the urine. Biliary excretion is another possible, though often less significant, pathway for such molecules. The extent of renal and biliary excretion would depend on the metabolic profile of the compound and the polarity of its metabolites. Highly polar metabolites are more readily excreted in the urine.

Pharmacokinetic Parameters in Non-Human Species

Quantitative pharmacokinetic parameters such as clearance rates for this compound in non-human species are not well-documented.

Volume of Distribution

No data is publicly available regarding the volume of distribution of this compound in any non-human preclinical model.

Half-Life (in Non-Human Models)

There is no published research detailing the elimination half-life of this compound in any non-human species.

Advanced Analytical Methodologies for Characterization and Detection of 1 6 Fluoro 1h Indol 3 Yl Propan 2 Amine

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 1-(6-fluoro-1H-indol-3-yl)propan-2-amine. The indole (B1671886) moiety within the molecule contains a chromophore that strongly absorbs ultraviolet (UV) light, making it readily detectable.

UV and Photodiode Array (PDA) Detection: A UV detector can quantify the compound at a single wavelength, while a PDA detector provides a full UV spectrum. This is invaluable for peak purity assessment, as it can distinguish the target compound from co-eluting impurities that may have different UV spectra. The typical maximum absorbance for indole derivatives occurs in the range of 270-290 nm.

Fluorescence Detection: The indole ring structure is naturally fluorescent, which can be exploited for highly sensitive and selective detection. nih.gov HPLC methods coupled with fluorescence detectors offer significantly lower detection limits compared to UV absorbance. nih.gov The selection of optimal excitation and emission wavelengths is crucial for maximizing the signal-to-noise ratio. nih.gov For indole-containing compounds, excitation is often performed in the 275-285 nm range, with emission monitored above 330 nm.

Table 1: Illustrative HPLC Method Parameters for Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) | Organic solvent elutes the compound, while the acidic modifier improves peak shape and ionization for MS detection. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| UV/PDA Detection | 280 nm / 220-400 nm scan | 280 nm is a characteristic absorbance wavelength for the indole ring; a full scan helps in purity analysis. |

| Fluorescence | Excitation: 280 nm, Emission: 350 nm | Offers high sensitivity and selectivity for the indole moiety. gnest.org |

Gas Chromatography (GC) is best suited for thermally stable and volatile compounds. ccsknowledge.com Primary amines such as this compound are often too polar and not sufficiently volatile for direct GC analysis, leading to poor peak shape and column interaction. researchgate.net

To overcome this, derivatization is employed to convert the amine into a more volatile and less polar derivative. h-brs.de This is typically achieved by reacting the primary amine group with an acylating agent. This process makes the compound amenable to separation on standard non-polar or medium-polarity GC columns and subsequent detection, commonly by a Flame Ionization Detector (FID). h-brs.deresearchgate.net

Table 2: Common Derivatization Agents for GC Analysis of Amines

| Derivatizing Agent | Abbreviation | Resulting Derivative | Key Advantage |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | Highly volatile, produces strong signal in electron-capture detectors. h-brs.de |

| N-methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetamide | Powerful trifluoroacetylating agent. |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionamide | Creates derivatives with excellent chromatographic properties. |

The molecule this compound contains a stereocenter at the second carbon of the propyl chain, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, it is critical to separate and quantify them. unife.it

Chiral chromatography is the definitive technique for this purpose. sigmaaldrich.com It utilizes a Chiral Stationary Phase (CSP) that interacts stereoselectively with the two enantiomers, causing one to be retained longer on the column than the other, thus enabling their separation. gcms.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral amines under both normal-phase and reversed-phase conditions. mdpi.com

Table 3: Selected Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Type | Trade Name Examples | Common Elution Mode |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | Normal Phase (Hexane/Isopropanol/Diethylamine) |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Normal Phase, Reversed Phase |

| Cyclofructan-based | Larihc CF6-P | Supercritical Fluid Chromatography (SFC), Polar Organic Mode chromatographyonline.com |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool that provides information on the molecular weight and structure of the analyte. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful technique for both quantification and identification.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound. mdpi.com Unlike nominal mass spectrometry, HRMS instruments (such as Time-of-Flight (ToF) or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. mdpi.com This high mass accuracy allows for the calculation of a single, unambiguous molecular formula from the measured mass, thereby confirming the identity of this compound. fda.gov

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃FN₂ |

| Monoisotopic Mass (Theoretical) | 192.1063 g/mol nih.gov |

| Protonated Ion [M+H]⁺ (Theoretical) | 193.1141 |

| Hypothetical Measured [M+H]⁺ | 193.1138 |

| Mass Accuracy | -1.55 ppm |

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule by analyzing its fragmentation patterns. ijcap.in In an MS/MS experiment, the protonated molecule (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). nih.gov

The fragmentation pathway provides a structural fingerprint of the molecule. For this compound ([M+H]⁺ = 193.11), characteristic fragmentation would include:

Loss of ammonia (B1221849) (NH₃): A common loss from protonated primary amines.

Cleavage of the Cα-Cβ bond: This would result in the formation of a stable fluoro-indolemethyl carbocation, a dominant fragment in tryptamine-like structures.

Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule, verifying the presence of the fluoro-indole core and the aminopropane side chain. unito.itresearchgate.net

Table 5: Predicted MS/MS Fragmentation of [C₁₁H₁₃FN₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 193.11 | 176.08 | NH₃ (17.03) | Loss of the primary amine group. |

| 193.11 | 148.06 | C₂H₅N (45.05) | Cleavage yielding the fluoro-indolemethyl fragment. |

| 148.06 | 120.05 | C₂H₄ (28.01) | Further fragmentation of the indole ring structure. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrix Analysis (Non-Human)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the detection and quantification of this compound in complex non-human biological matrices such as plasma, serum, and tissue homogenates. The method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing low-concentration analytes in samples containing numerous interfering substances. nih.govnih.gov

The analytical process typically begins with sample preparation to isolate the target analyte and remove matrix components like proteins and lipids that can interfere with analysis. Common preparation techniques include protein precipitation with organic solvents (e.g., acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govresearchgate.net SPE, particularly using mixed-mode cation exchange cartridges, is often effective for purifying amine-containing compounds from biological fluids. researchgate.net

Chromatographic separation is frequently achieved using either reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). nih.govresearchgate.net A C18 column is common in RP-LC, while HILIC is advantageous for polar compounds like amines, often providing better retention and separation from other matrix components. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent (acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.net

Detection by tandem mass spectrometry, typically with an electrospray ionization (ESI) source operating in positive ion mode, provides high specificity. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and enhances sensitivity. capes.gov.br For this compound, the [M+H]⁺ precursor ion would be at m/z 193.1. Specific product ions would be determined through infusion experiments with a pure standard.

The method is validated for parameters including linearity, accuracy, precision, recovery, and matrix effect to ensure reliable and reproducible results. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis in Non-Human Biological Matrix

| Parameter | Description |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) with mixed-mode cation exchange cartridges. |

| LC Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) or Reversed-Phase C18. researchgate.net |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient Elution). |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM). capes.gov.br |

| Precursor Ion ([M+H]⁺) | m/z 193.1. |

| Example Product Ions | To be determined empirically; likely fragments from the loss of the amine group or cleavage of the propyl side chain. |

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound. Techniques such as NMR, IR, and UV-Vis spectroscopy each provide unique information about the molecule's atomic connectivity, functional groups, and electronic system.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. A combination of ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) NMR experiments allows for the complete assignment of all atoms and their connectivity.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the aromatic protons on the fluoro-substituted benzene (B151609) ring, the indole N-H proton, the C2-H proton of the indole ring, and the aliphatic protons of the propan-2-amine side chain. nih.gov Spin-spin coupling between adjacent protons would provide connectivity information.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum would display distinct signals for the aromatic carbons of the indole ring and the aliphatic carbons of the side chain. The carbon attached to the fluorine atom would appear as a doublet due to ¹³C-¹⁹F coupling, a key diagnostic feature. nih.gov

¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this technique is highly sensitive. nih.govrsc.org The spectrum for this compound would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling to nearby protons (¹H-¹⁹F coupling) would provide additional structural confirmation.